Application: 2C-B-Fly is used in research to understand its effects on behavior and thermoregulation in rats.
Methods: Experiments were conducted on adult male Wistar rats. Pharmacokinetic parameters of 2C-B-Fly-NBOMe (1 mg/kg subcutaneously; s.
Results: Peak drug concentrations were detected 30 and 60 minutes after the drug application in serum (28 ng/ml) and brain tissue (171 ng/g), respectively. The parental compound was still present in the brain 8 hours after administration.
Application: 2C-B-Fly is used in forensic chemistry for the identification of substances.
Methods: The substance is tested with an acidic gold chloride reagent.
Results: In the acidic gold chloride reagent, 2C-B-Fly forms colorless, flat, and long blades that grow individually or in X-shaped habit.
Application: 2C-B-Fly is used in pharmacokinetics to understand its metabolic fate in different systems.
Application: 2C-B-Fly is used in behavioral pharmacology to understand its effects on sensorimotor gating.
Methods: Experiments were conducted on adult male Wistar rats.
Results: 2C-B-Fly-NBOMe strongly attenuates ASR even in the lowest dose of 0.2 mg/kg.
2C-B-FLY is a psychedelic compound belonging to the phenethylamine and benzodihydrodifuran classes. It is a derivative of the 2C family of psychedelics, specifically an analog of 2C-B, which was first synthesized in 1996 by Aaron P. Monte. The chemical structure of 2C-B-FLY is characterized by its unique arrangement, featuring a bromine atom at the R4 position of the phenyl ring, and it is known for producing psychedelic and entactogenic effects similar to those of mescaline and MDA, with effects lasting between six to twelve hours depending on dosage .
The full systematic name of 2C-B-FLY is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-4-yl)ethanamine. Its distinctive structure includes two tetrahydrofuran rings fused to a central benzene ring, which contributes to its psychoactive properties and potentially increases its binding efficacy at serotonin receptors .
In biological systems, 2C-B-FLY undergoes metabolic transformations that include hydroxylation and demethylation, leading to the formation of several metabolites. Studies have identified numerous phase I and phase II metabolites through liquid chromatography-mass spectrometry techniques, indicating a complex metabolic pathway that includes conjugation with glucuronic acid .
The biological activity of 2C-B-FLY is primarily mediated through its interaction with serotonin receptors, particularly as a partial agonist at the 5-HT2A receptor. This interaction is believed to be responsible for its hallucinogenic effects. Additionally, it shows high binding affinity for other serotonin receptor subtypes such as 5-HT1A, 5-HT1D, and 5-HT2B .
Reports indicate that users may experience gastrointestinal disturbances such as nausea and bloating, particularly at higher doses. These side effects suggest that 2C-B-FLY may possess monoamine oxidase-inhibiting properties, which can complicate its use in combination with other substances .
The synthesis of 2C-B-FLY involves several key steps:
The detailed synthetic pathway has not been extensively documented in literature but follows standard organic synthesis protocols used for similar phenethylamine derivatives .
Interaction studies involving 2C-B-FLY have indicated potential risks when combined with other substances. The compound's suspected monoamine oxidase-inhibiting properties raise concerns about interactions with serotonergic drugs like MDMA or certain antidepressants, which could lead to serotonin syndrome or other adverse effects .
Additionally, anecdotal reports from users suggest that combining 2C-B-FLY with cannabis or stimulants may enhance or alter its effects but could also increase the risk of negative side effects such as anxiety or gastrointestinal distress .
Several compounds share structural similarities or pharmacological profiles with 2C-B-FLY. These include:
Compound Name | Chemical Class | Key Features |
---|---|---|
2C-B | Phenethylamine | Known for its entactogenic and psychedelic effects; often compared directly with 2C-B-FLY due to structural similarities. |
DOB | Phenethylamine | A potent psychedelic known for longer-lasting effects; structurally related but differs in receptor activity profile. |
DOM | Phenethylamine | Another potent psychedelic; exhibits different potency and duration compared to 2C-B-FLY. |
2C-I | Phenethylamine | Shares similar psychoactive properties but varies in receptor binding affinity and subjective effects. |
TFMFly | Benzodihydrodifuran | A derivative that retains some structural features of 2C-B-FLY but has distinct pharmacological properties. |
The uniqueness of 2C-B-FLY lies in its specific dihydrodifuran structure, which enhances binding efficacy at serotonin receptors compared to non-dihydrofuran analogs like traditional phenethylamines . Its distinct side effect profile and potential MAO-inhibiting properties further differentiate it from closely related compounds within the same class.
Irritant